2-Amino-2-cycloheptylacetamide
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Overview
Description
2-Amino-2-cycloheptylacetamide is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by a cycloheptyl ring attached to an acetamide group, with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cycloheptylacetamide typically involves the reaction of cycloheptylamine with acetamide derivatives under controlled conditions. One common method includes the treatment of cycloheptylamine with methyl cyanoacetate in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent-free methods and fusion techniques are also employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cycloheptylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-cycloheptylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Aminothiazole: Investigated for its anticancer properties.
Uniqueness: 2-Amino-2-cycloheptylacetamide is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials .
Properties
IUPAC Name |
2-amino-2-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSASRXOSPLRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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